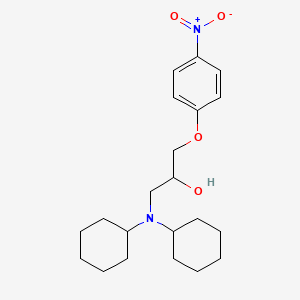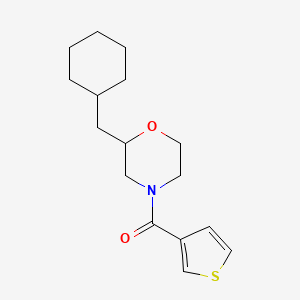
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine
Übersicht
Beschreibung
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine, also known as CTM, is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In cardiovascular research, this compound has been shown to activate the NO/cGMP pathway, which is involved in vasodilation and inhibition of platelet aggregation. In neurological research, this compound has been shown to modulate the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In cardiovascular research, this compound has been shown to induce vasodilation, inhibit platelet aggregation, and reduce blood pressure. In neurological research, this compound has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine. In cancer research, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents. In cardiovascular research, further studies are needed to investigate the potential use of this compound in the treatment of hypertension and thrombosis. In neurological research, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylmethyl)-4-(3-thienylcarbonyl)morpholine has been studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, this compound has been studied for its potential use as a vasodilator and antiplatelet agent. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(14-6-9-20-12-14)17-7-8-19-15(11-17)10-13-4-2-1-3-5-13/h6,9,12-13,15H,1-5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRZTKCIDRWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B3982975.png)
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3982979.png)
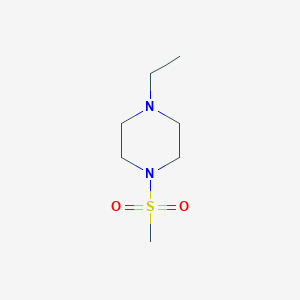
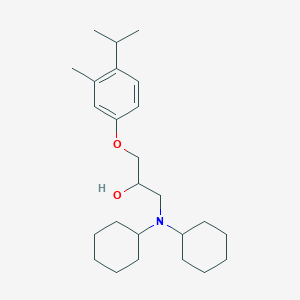
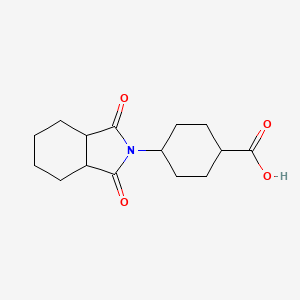

![2-(4-chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B3983022.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
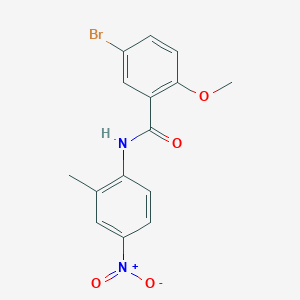
![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)
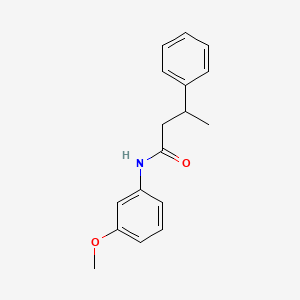
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)
